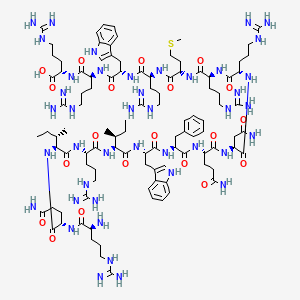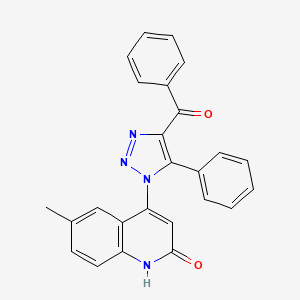
Egfr/brafv600E-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr/brafv600E-IN-2 is a dual inhibitor targeting both the epidermal growth factor receptor (EGFR) and the BRAF V600E mutation. This compound is significant in the field of oncology, particularly for its potential in treating cancers that exhibit mutations in these pathways, such as colorectal cancer and non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/brafv600E-IN-2 involves the preparation of purine/pteridine-based derivatives. These derivatives are designed to inhibit both EGFR and BRAF V600E. The synthetic route typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization .
Industrial Production Methods
For industrial production, the compound is prepared using a combination of solvents and reagents. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol (PEG300) and Tween 80, and finally mixing with double-distilled water (ddH2O) .
Chemical Reactions Analysis
Types of Reactions
Egfr/brafv600E-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced or reduced activity depending on the modifications made .
Scientific Research Applications
Egfr/brafv600E-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of EGFR and BRAF V600E pathways.
Biology: Employed in cellular studies to understand the effects of dual inhibition on cell proliferation and apoptosis.
Medicine: Investigated for its potential in treating cancers with EGFR and BRAF V600E mutations, such as colorectal cancer and non-small cell lung cancer
Mechanism of Action
Egfr/brafv600E-IN-2 exerts its effects by inhibiting the activity of both EGFR and BRAF V600E. The compound binds to the active sites of these proteins, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Vemurafenib: A BRAF inhibitor used in combination with EGFR inhibitors for treating BRAF V600E mutant cancers.
Erlotinib: An EGFR inhibitor often used in combination with BRAF inhibitors.
Encorafenib: Another BRAF inhibitor used in combination with cetuximab, an EGFR inhibitor.
Uniqueness
Egfr/brafv600E-IN-2 is unique in its ability to simultaneously inhibit both EGFR and BRAF V600E, making it a potent dual inhibitor. This dual inhibition approach is particularly effective in overcoming resistance mechanisms that often arise with single-target therapies .
Properties
Molecular Formula |
C25H18N4O2 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-(4-benzoyl-5-phenyltriazol-1-yl)-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H18N4O2/c1-16-12-13-20-19(14-16)21(15-22(30)26-20)29-24(17-8-4-2-5-9-17)23(27-28-29)25(31)18-10-6-3-7-11-18/h2-15H,1H3,(H,26,30) |
InChI Key |
FLNFKMUXXNJTEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2N3C(=C(N=N3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


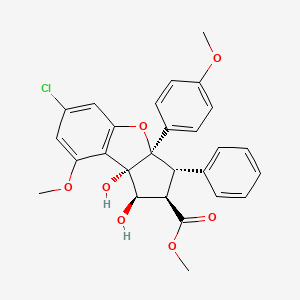

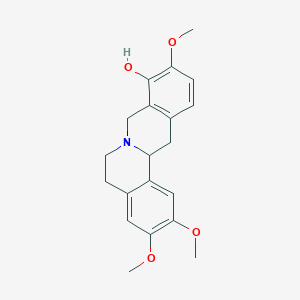

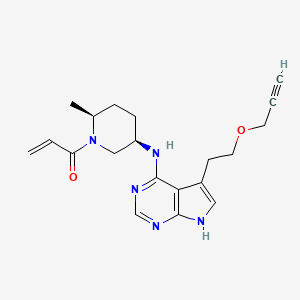


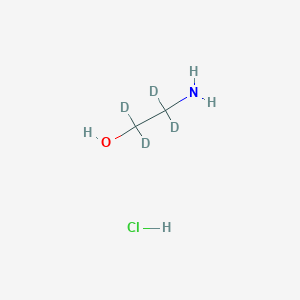
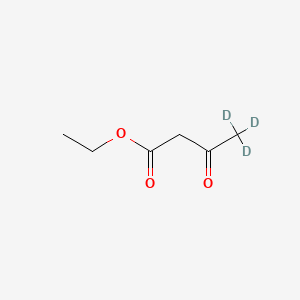

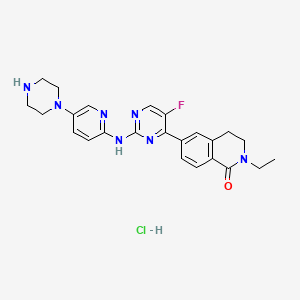
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
